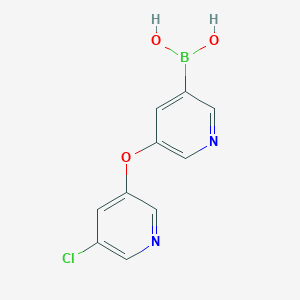
(5-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid: is a boronic acid derivative that features a pyridine ring substituted with a chlorine atom and an oxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.
Directed Ortho-Metallation (DoM) and Borylation: This method involves the metalation of a pyridine derivative at the ortho position relative to a directing group, followed by borylation.
Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to couple halopyridines with boron reagents like tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium-Catalyzed Borylation: This method involves the activation of C-H or C-F bonds in pyridine derivatives using iridium or rhodium catalysts, followed by borylation.
Industrial Production Methods: Industrial production methods for (5-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid typically involve large-scale versions of the synthetic routes mentioned above, optimized for yield, cost, and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or alkanes.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols, alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine:
Positron Emission Tomography (PET): It is used in the preparation of PET radioligands for imaging specific receptors in the brain.
Drug Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including receptor antagonists and enzyme inhibitors.
Industry:
Mechanism of Action
The mechanism of action of (5-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological applications, the compound may interact with specific molecular targets, such as receptors or enzymes, through binding interactions facilitated by its boronic acid and pyridine moieties .
Comparison with Similar Compounds
- (3-Chloropyridin-5-yl)boronic acid
- (5-Chloropyridin-3-yl)boronic acid
- (3-Chloropyridine-5-boronic acid)
Comparison:
- Uniqueness: (5-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid is unique due to the presence of both a chlorine atom and an oxy group on the pyridine ring, which can influence its reactivity and binding properties .
- Reactivity: Compared to other boronic acids, this compound may exhibit different reactivity patterns in substitution and coupling reactions due to the electronic effects of the substituents .
Properties
CAS No. |
918138-37-1 |
|---|---|
Molecular Formula |
C10H8BClN2O3 |
Molecular Weight |
250.45 g/mol |
IUPAC Name |
[5-(5-chloropyridin-3-yl)oxypyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H8BClN2O3/c12-8-2-10(6-14-4-8)17-9-1-7(11(15)16)3-13-5-9/h1-6,15-16H |
InChI Key |
UUTMGLNJFXVFJL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)OC2=CC(=CN=C2)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11862682.png)
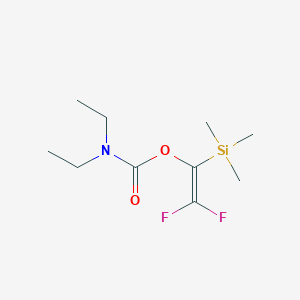
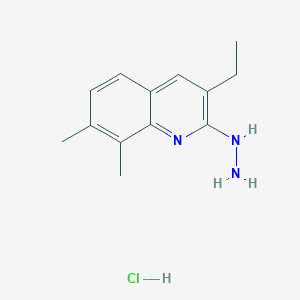


![2-Phenylbenzo[G]quinoline](/img/structure/B11862730.png)
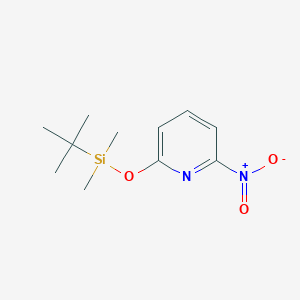

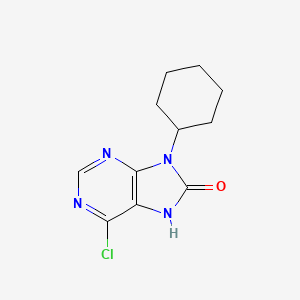
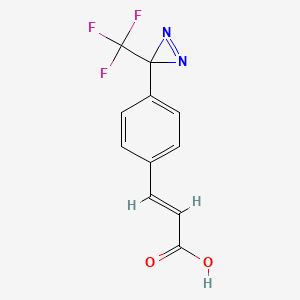
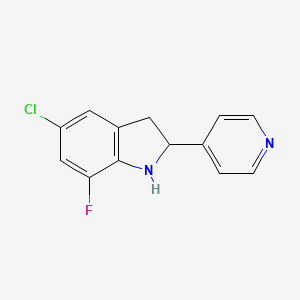
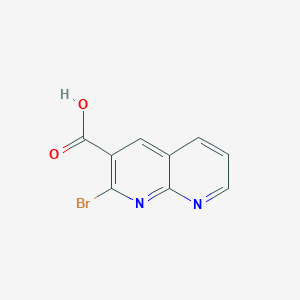
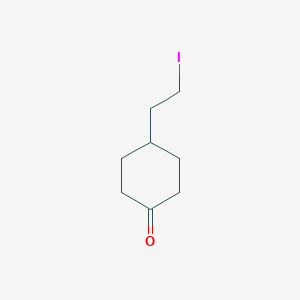
![Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester](/img/structure/B11862782.png)
